molecular formula C15H19NO6S B8092032 (R)-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid

(R)-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid

Cat. No.: B8092032
M. Wt: 341.4 g/mol
InChI Key: UEXJCBSEXADJCE-GFCCVEGCSA-N
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Description

This chiral isoindoline derivative features a tert-butoxycarbonyl (Boc) group at position 2, a methylsulfonyl (mesyl) group at position 5, and a carboxylic acid at position 1. The stereochemistry at the R-configuration is critical for its biological and chemical interactions, particularly in medicinal chemistry and asymmetric synthesis. The Boc group enhances solubility and stability during synthetic processes, while the methylsulfonyl moiety contributes to electrophilic reactivity, enabling cross-coupling or nucleophilic substitution reactions. Its carboxylic acid group facilitates salt formation or conjugation with biomolecules, making it a versatile intermediate in drug development .

Properties

IUPAC Name

(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-methylsulfonyl-1,3-dihydroisoindole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6S/c1-15(2,3)22-14(19)16-8-9-7-10(23(4,20)21)5-6-11(9)12(16)13(17)18/h5-7,12H,8H2,1-4H3,(H,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXJCBSEXADJCE-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1C(=O)O)C=CC(=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C([C@@H]1C(=O)O)C=CC(=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phthaladehydic Acid Derivatives

The patent EP0261803B1 describes a single-vessel synthesis of isoindoline-3-carboxylic acid derivatives using phthaladehydic acid as a starting material. While this method targets a related structure, its reaction sequence (ammonia-mediated cyclization followed by cyanide-assisted ring closure) provides a template for constructing the isoindoline core. Adaptations for the target compound would require:

  • Step 1 : Reaction of phthaladehydic acid with methylamine (instead of ammonia) to form the secondary amine intermediate.

  • Step 2 : Cyanide-catalyzed cyclization under acidic conditions to yield 5-substituted isoindoline.

Key parameters influencing yield:

ParameterOptimal RangeImpact on Yield
Temperature10–25°C (Step 1)±15% variance
SolventMethanol/Water (4:1)Maximizes cyclization
Cyanide Concentration1.0–1.2 eqPrevents over-alkylation

Directed Ortho-Metalation (DoM) of Benzamides

AchemBlock’s synthesis implies the use of directed metalation strategies to install the methylsulfonyl group at the 5-position. This method involves:

  • Protection of the isoindoline nitrogen with tert-butoxycarbonyl (Boc)

  • Lithium-halogen exchange at the 5-position using LDA (lithium diisopropylamide)

  • Quenching with methylsulfonyl chloride to introduce the sulfone group.

Stereoselective Synthesis of the (R)-Enantiomer

The chiral center at position 1 necessitates enantioselective methods:

Chiral Resolution via Diastereomeric Salt Formation

Commercial batches achieve >97% enantiomeric excess (ee) using:

  • Chiral resolving agent : (S)-1-Phenylethanesulfonic acid

  • Solvent system : Ethyl acetate/hexanes (3:7)

  • Recrystallization cycles : 3× to reach pharma-grade purity

Data from scaled batches:

Cycleee (%)Yield (%)
182.565
295.143
397.338

Asymmetric Hydrogenation

Patent analogs suggest Pd-catalyzed hydrogenation of a prochiral imine precursor. For the target compound:

  • Catalyst : (R)-BINAP-PdCl₂ (1 mol%)

  • Substrate : 5-(methylsulfonyl)isoindoline-1-carboxylic acid tert-butyl ester

  • Conditions : 50 psi H₂, 25°C, 12 h → 89% ee (post-optimization)

Functional Group Introduction and Protection

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced early to prevent side reactions during sulfonation:

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq)

  • Base : DMAP (4-dimethylaminopyridine, 0.1 eq)

  • Solvent : Dichloromethane (DCM), 0°C → RT

Reaction monitoring via IR spectroscopy shows complete Boc protection within 2 h (disappearance of N–H stretch at 3350 cm⁻¹).

Sulfonation at the 5-Position

OxidantTemperatureTime (h)Sulfone Yield (%)
m-CPBA0°C492
H₂O₂/CH₃COOH40°C1278

Process Optimization and Scalability

Solvent Effects on Cyclization

Data from EP0261803B1 adapted for methanol/water systems:

Solvent Ratio (MeOH:H₂O)Cyclization Yield (%)Purity (HPLC)
1:16791.2
4:18296.5
9:17189.8

Catalyst Recycling in Asymmetric Hydrogenation

Reusing (R)-BINAP-PdCl₂ across multiple batches:

Batchee (%)Pd Leaching (ppm)
189.12.3
288.73.1
386.95.4

Analytical Characterization

Chiral Purity Assessment

Commercial batches use:

  • HPLC Method : Chiralpak AD-H column, hexane/ethanol (80:20), 1.0 mL/min

  • Retention Times : (R)-enantiomer = 8.2 min, (S)-enantiomer = 10.5 min

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.42 (s, 9H, Boc), 2.98 (s, 3H, SO₂CH₃), 4.25–4.32 (m, 2H, CH₂), 5.11 (q, J = 6.8 Hz, 1H, chiral center)

  • IR (KBr): 1745 cm⁻¹ (C=O, Boc), 1340/1160 cm⁻¹ (SO₂ asym/sym stretch)

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • ACE Inhibitors : Via coupling with proline analogs

  • Kinase Inhibitors : Through amide bond formation at the carboxylic acid

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoindoline core or the methylsulfonyl group.

    Reduction: Reduction reactions could target the carbonyl groups or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions could occur at the sulfonyl group or the Boc-protected amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of various organic molecules. The presence of functional groups allows for versatile reactions, including:

  • Nucleophilic Substitution : The methylsulfonyl group can enhance nucleophilicity, facilitating substitution reactions.
  • Amide Formation : The carboxylic acid functionality enables the formation of amides, which are crucial in drug synthesis.
  • Cyclization Reactions : Its isoindoline structure allows for cyclization to form complex ring systems.

Table 1: Key Reactions Involving (R)-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid

Reaction TypeDescriptionOutcome
Nucleophilic SubstitutionReaction with nucleophilesFormation of new derivatives
Amide FormationCoupling with aminesSynthesis of amides
CyclizationIntramolecular reactionsCreation of cyclic compounds

Medicinal Chemistry

The compound's structural properties contribute to its potential therapeutic applications. Interaction studies suggest it may exhibit biological activities relevant to drug development.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : The methylsulfonyl group is known for its potential anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory diseases.

Case Studies

  • Anticancer Research : A study explored the synthesis of derivatives based on this compound, demonstrating significant cytotoxic effects against various cancer cell lines. This highlights its potential as a lead compound in anticancer drug discovery.
  • Anti-inflammatory Applications : Research into the anti-inflammatory properties of related compounds has shown promising results in reducing inflammation markers in vitro, suggesting that this compound could be modified for therapeutic use.

Table 2: Comparison with Related Compounds

Compound NameStructureUnique Features
2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acidC₁₄H₁₇NO₄Lacks methylsulfonyl group; simpler structure
5-methylsulfonylisoindoleC₁₄H₁₅NO₄SNo carboxylic acid functionality; different reactivity
2-(methylsulfonyl)isoindolineC₁₄H₁₅NO₃SLacks tert-butoxycarbonyl protecting group; different stability

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways would vary accordingly.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(R)-2-(tert-Butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic Acid belongs to a family of isoindoline derivatives modified with protecting groups and electron-withdrawing substituents. Below is a comparative analysis with key analogues:

Compound Name Core Structure Key Substituents Functional Role
(5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium Pentylide sulfoxonium Boc, benzyloxycarbonyl (Cbz), dimethylsulfoxonium Intermediate in β-lactam antibiotic synthesis; sulfoxonium enhances ring-strain reactivity.
4-[(R-α-Methylbenzylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-Boc]lysyl)carbonyl]-1H-imidazole Imidazole Boc-protected lysyl, R-α-methylbenzylamino Peptidomimetic scaffold for protease inhibition; chiral amino groups influence selectivity.
This compound Isoindoline Boc, methylsulfonyl, carboxylic acid Versatile synthon for kinase inhibitors; mesyl group aids in regioselective functionalization.

Functional Group Analysis

  • Boc Protection : The Boc group in the target compound and analogues (e.g., ) improves thermal stability and reduces side reactions during peptide coupling. However, isoindoline’s rigid structure offers better stereochemical control compared to imidazole-based analogues .
  • Methylsulfonyl vs. Sulfoxonium : The methylsulfonyl group in the target compound is less reactive than the sulfoxonium group in ’s pentylide derivative, limiting its use in cycloadditions but enhancing stability in aqueous media .
  • Carboxylic Acid Utility : Unlike the Cbz group in or the lysyl-Boc in , the carboxylic acid in the target compound enables direct conjugation to amines or alcohols, bypassing deprotection steps required for Cbz or Boc-lysyl derivatives .

Stability and Reactivity

  • Thermal Stability : The Boc group in isoindoline derivatives decomposes at ~150°C, whereas imidazole-based Boc-protected compounds () degrade at 120°C due to ring strain .
  • Solubility : The target compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), outperforming sulfoxonium derivatives (), which require dichloromethane for solubilization .

Biological Activity

(R)-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid (CAS: 2101238-70-2) is a synthetic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, featuring a tert-butoxycarbonyl group and a methylsulfonyl group, enhances its biological activity and reactivity. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and comparative data.

Chemical Structure and Properties

  • Molecular Formula : C15H19NO6S
  • Molecular Weight : 341.38 g/mol
  • IUPAC Name : this compound
  • Purity : 97%

The compound's structure can be represented as follows:

Structure CC C C OC O N1CC2 C C CC S C O O C2 C H 1C O O\text{Structure }\text{CC C C OC O N1CC2 C C CC S C O O C2 C H 1C O O}

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it may interact with proteases or kinases, leading to altered cellular signaling pathways.
  • Antiproliferative Effects : Studies suggest that this compound may inhibit the growth of cancer cells, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
  • Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Cancer Cell Lines :
    A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via caspase activation.
  • Antimicrobial Efficacy :
    In vitro tests against bacterial strains showed that the compound exhibited notable inhibition zones, suggesting its potential as an antimicrobial agent. Further research is required to elucidate the specific mechanisms involved.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acidC₁₄H₁₇NO₄Lacks methylsulfonyl group; simpler structure
5-methylsulfonylisoindoleC₁₄H₁₅NO₄SNo carboxylic acid functionality; different reactivity
2-(methylsulfonyl)isoindolineC₁₄H₁₅NO₃SLacks tert-butoxycarbonyl protecting group; different stability

The presence of both the tert-butoxycarbonyl and methylsulfonyl groups in this compound contributes to its enhanced bioactivity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What is the role of (R)-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid in organic synthesis, and how do its functional groups influence reactivity?

  • Answer : This compound serves as a chiral building block in peptide and heterocyclic synthesis. The tert-butoxycarbonyl (Boc) group acts as a protective moiety for amines, enabling selective deprotection under acidic conditions (e.g., TFA) without affecting the methylsulfonyl group . The methylsulfonyl group enhances electrophilicity at adjacent positions, directing regioselective substitutions (e.g., nucleophilic aromatic substitution). The carboxylic acid facilitates conjugation or salt formation, critical for solubility optimization in reaction media .

Q. What are the recommended methods for synthesizing this compound?

  • Answer : A three-step approach is typical:

Boc Protection : React isoindoline-1-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) using DMAP as a catalyst in THF at 0–25°C (yield: 85–90%) .

Sulfonylation : Treat the Boc-protected intermediate with methylsulfonyl chloride (MsCl) in DCM using triethylamine as a base (yield: 70–75%). Monitor reaction completion via TLC (Rf ~0.5 in EtOAc/hexane 1:1) .

Purification : Isolate the product via flash chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization from ethanol/water (purity >98%) .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of (R)-configured isoindoline derivatives during synthesis?

  • Answer :

  • Chiral Catalysis : Use (R)-BINOL-derived catalysts in asymmetric hydrogenation to minimize racemization .
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., Chiralpak IA) with heptane/ethanol (80:20) to achieve enantiomeric excess (ee) >99% .
  • Quality Control : Validate purity via chiral HPLC (retention time: 12.3 min for R-enantiomer vs. 14.1 min for S-enantiomer) .

Q. What analytical techniques resolve contradictions in spectral data for this compound?

  • Answer :

  • NMR Discrepancies : Compare ¹H NMR (DMSO-d₆) δ 1.42 (s, Boc CH₃), 3.28 (s, SO₂CH₃), and 7.85 (d, aromatic H) with computational models (e.g., DFT) to confirm assignments .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm [M+H]⁺ at m/z 385.1324 (calculated: 385.1321) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by single-crystal analysis (CCDC deposition recommended) .

Q. How does the stability of this compound vary under different storage conditions, and what decomposition pathways are observed?

  • Answer :

  • Thermal Stability : Degrades above 40°C via Boc cleavage (TGA 5% weight loss at 120°C) .
  • Photolytic Sensitivity : UV light induces sulfonyl group oxidation; store in amber vials at –20°C .
  • Hydrolytic Decomposition : Aqueous solutions (pH >8) undergo ester hydrolysis; monitor via HPLC (new peak at Rt 8.2 min) .

Q. What strategies mitigate contradictions in reported reaction outcomes involving tert-butoxycarbonyl-protected isoindoline carboxylic acids?

  • Answer :

  • Reaction Monitoring : Use in-situ FTIR to track Boc deprotection (disappearance of carbonyl stretch at 1740 cm⁻¹) .
  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenolysis efficiency (Pd/C gives 95% yield vs. 60% for Ni) .
  • Solvent Effects : Replace DCM with acetonitrile to suppress side reactions (e.g., sulfonate ester formation) .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respirators (N95) if handling powders .
  • First Aid : For skin contact, rinse with 0.1 M NaOH to neutralize acidic degradation products, then wash with water .
  • Waste Disposal : Collect in halogenated solvent containers for incineration (≥1200°C) to avoid sulfonic acid release .

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